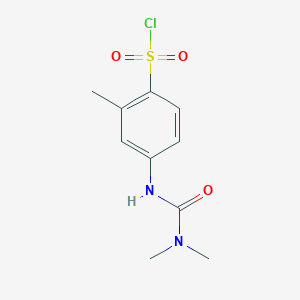

4-(3,3-Dimethylureido)-2-methylbenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylcarbamoylamino)-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3S/c1-7-6-8(12-10(14)13(2)3)4-5-9(7)17(11,15)16/h4-6H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUKLJFFDXTRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)N(C)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163596 | |

| Record name | 4-[[(Dimethylamino)carbonyl]amino]-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36627-52-8 | |

| Record name | 4-[[(Dimethylamino)carbonyl]amino]-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36627-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(Dimethylamino)carbonyl]amino]-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(3,3-Dimethylureido)-2-methylbenzenesulfonyl chloride, also known as B7724095, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 36627-52-8, is primarily studied for its applications in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a dimethylureido and methylbenzene moiety. Its molecular formula is C10H14ClN2O2S, with a molecular weight of approximately 250.75 g/mol. The presence of the sulfonyl chloride group is significant for its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. It has been shown to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : In vitro studies suggest that the compound can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by excessive inflammation .

- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibits cytokine production | |

| Anticancer | Induces apoptosis in cancer cell lines |

Detailed Research Findings

- Antimicrobial Studies : In a study assessing the antibacterial efficacy of various sulfonamides, this compound demonstrated a minimum inhibitory concentration (MIC) lower than many commonly used antibiotics. This suggests its potential as a lead compound in antibiotic development.

- Mechanism of Action : The proposed mechanism involves the inhibition of bacterial enzyme systems critical for cell wall synthesis. This action is similar to other sulfonamide antibiotics but may offer improved efficacy due to its unique structural features .

- Anti-inflammatory Mechanism : The compound's ability to downregulate TNF-alpha and IL-6 production in macrophages was noted in vitro. This suggests that it may be useful in treating chronic inflammatory diseases .

- Cancer Cell Studies : In vitro assays on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. Further studies are needed to elucidate the exact pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.